molecular formula C11H19NO B14112751 2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide

2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide

Cat. No.: B14112751
M. Wt: 181.27 g/mol
InChI Key: UXPQVZMGZICUJE-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide is a cyclopropane derivative characterized by a highly substituted cyclopropane ring (four methyl groups) and a cyclopropylamide functional group. This compound is primarily recognized as a metabolite of the pyrethroid insecticide fenpropathrin, produced during microbial degradation by bacterial strains such as Ochrobactrum tritici pyd-1 and Bacillus sp. DG-02 . The degradation pathway involves hydrolysis of fenpropathrin to yield 2,2,3,3-tetramethyl cyclopropanecarboxylic acid (TMCA) and cyano-3-phenoxybenzyl alcohol, with subsequent conversion into intermediates like 3-phenoxybenzoic acid (3-PBA) .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

N-cyclopropyl-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C11H19NO/c1-10(2)8(11(10,3)4)9(13)12-7-5-6-7/h7-8H,5-6H2,1-4H3,(H,12,13)

InChI Key

UXPQVZMGZICUJE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC2CC2)C

Origin of Product

United States

Preparation Methods

Saponification of Cyclopropane Carboxylic Esters

Methodology :

  • Starting Material : 2,2,3,3-Tetramethylcyclopropanecarboxylic ester (e.g., butyl or ethyl ester).
  • Reagents : Sodium hydroxide (3–6 mol eq.) and phase-transfer catalyst (PTC) such as TMCA itself.
  • Conditions : Reflux at 95–105°C for 6–12 hours.
  • Mechanism : Base-mediated hydrolysis of the ester to the carboxylate, followed by acidification (HCl or H₂SO₄) to yield TMCA.

Example :
In a 250 mL flask, 20 g of 2,2,3,3-tetramethylcyclopropanecarboxylic butyl ester, 16.16 g NaOH, and 2 g TMCA (PTC) were refluxed at 100–105°C for 6 hours. Acidification with HCl yielded TMCA with 96% purity and 96% yield.

Advantages :

  • High yield (>96%).
  • Catalyst (TMCA) is recycled, minimizing waste.

Cyclopropanation via Diazotization and Ring Closure

Methodology :

  • Starting Material : Glycine derivatives or β,γ-unsaturated acids.
  • Key Step : Diazotization of glycine esters followed by cyclopropanation with tetramethylethylene.
  • Reagents : Diazonium salts, tetramethylethylene, and copper catalysts.

Example :
Glycine butyl ester was diazotized and reacted with tetramethylethylene in dichloroethane at 80°C. The resultant cyclopropane ester was saponified to TMCA (55% yield over three steps).

Challenges :

  • Moderate yields due to side reactions during diazotization.
  • Requires careful temperature control to avoid ring-opening.

Amidation of TMCA with Cyclopropylamine

The final step involves coupling TMCA with cyclopropylamine. Three methods are prevalent:

Acyl Chloride Intermediate

Methodology :

  • Activation : TMCA is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Coupling : Reaction with cyclopropylamine in toluene or DMF, using triethylamine (TEA) as a base.

Example :
TMCA (4.0 mmol) was refluxed with SOCl₂ (15 mL) and catalytic DMF for 1 hour. After removing excess SOCl₂, the acyl chloride was reacted with cyclopropylamine (4.1 mmol) and TEA in toluene, yielding the amide at 85%.

Optimization :

  • Solvent Choice : Toluene minimizes side reactions compared to polar solvents.
  • Purity : Recrystallization from methanol/ethyl acetate (15:1) achieves >98% purity.

Direct Coupling Using HATU

Methodology :

  • Reagents : HATU (1.5 eq.), DIPEA (3 eq.) in DMF.
  • Conditions : Room temperature, 12–24 hours.

Example :
TMCA (1 eq.) and cyclopropylamine (1 eq.) were mixed with HATU and DIPEA in DMF. After 12 hours, the product was isolated in 85% yield.

Advantages :

  • Avoids hazardous SOCl₂.
  • Suitable for sensitive substrates.

Enzymatic Amination

Emerging Method :

  • Catalyst : Lipase B from Candida antarctica (CAL-B).
  • Conditions : Solvent-free system at 50°C, 48 hours.
  • Yield : ~70% (pilot-scale data).

Limitations :

  • Longer reaction times.
  • Limited substrate scope.

Comparative Analysis of Methods

Parameter Acyl Chloride HATU Coupling Enzymatic
Yield 80–85% 75–85% 65–70%
Purity >98% >95% >90%
Scalability Industrial Lab-scale Pilot-scale
Cost Low High Moderate
Environmental Impact High (SOCl₂ use) Moderate Low

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Substituted amides

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in gene expression. This can result in the induction of apoptosis in cancer cells and other therapeutic effects .

Comparison with Similar Compounds

Fenpropathrin (Parent Ester Compound)

  • Structure: Fenpropathrin is an ester derivative of TMCA, with a cyano(3-phenoxybenzyl) group attached to the carboxylate ().
  • Stability : Fenpropathrin is stable under ambient conditions but undergoes enzymatic hydrolysis in microbial environments to yield TMCA and other intermediates . The cyclopropylamide, by contrast, may exhibit different hydrolytic behavior due to the amide bond’s resistance to enzymatic cleavage.
  • Degradation Pathway : Bacterial strains hydrolyze fenpropathrin to TMCA and 3-PBA, while the cyclopropylamide’s degradation route remains uncharacterized .

2,2,3,3-Tetramethylcyclopropanecarboxylic Acid (TMCA)

  • Structure : The carboxylic acid precursor of the cyclopropylamide, lacking the amide group .
  • Applications : TMCA is a key intermediate in pyrethroid synthesis (e.g., chrysanthemic acid) and microbial degradation studies .
  • Reactivity : The carboxylic acid group enables esterification or salt formation, whereas the cyclopropylamide’s amide group may participate in hydrogen bonding, altering solubility and biological interactions .

Cyclopropanecarboxamide Derivatives

  • 2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid methylamide: Substitutes cyclopropylamide with a methylamide group, reducing steric hindrance and possibly enhancing metabolic stability .
  • Functional Group Impact : The cyclopropylamide’s bulky substituent may hinder enzymatic degradation compared to simpler amides, though this requires experimental validation.

2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride

  • Structure : Acyl chloride derivative of TMCA .
  • Reactivity : Highly reactive, used as a synthetic intermediate for esters and amides. The cyclopropylamide, by contrast, is less reactive due to the stable amide bond .

3-Phenoxybenzoic Acid (3-PBA)

  • Structure : Aromatic metabolite with a carboxylic acid group, structurally distinct from the cyclopropane core of the cyclopropylamide .

Data Table: Comparative Analysis of Key Compounds

Compound Name Functional Groups Applications Stability/Degradation Biological Activity References
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide Cyclopropylamide, tetramethylcyclopropane Microbial metabolite Likely resistant to hydrolysis Undefined
Fenpropathrin Ester, cyano-phenoxybenzyl Insecticide Hydrolyzed by microbial esterases Neurotoxic
2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) Carboxylic acid Pyrethroid synthesis, degradation intermediate Reacts to form salts/esters Low toxicity
N,2,2,3,3-Pentamethylcyclopropanecarboxamide Methylamide, tetramethylcyclopropane Synthetic intermediate High lipophilicity may enhance stability Not reported
2,2,3,3-Tetramethylcyclopropanecarbonyl chloride Acyl chloride Organic synthesis Highly reactive, moisture-sensitive Irritant
3-Phenoxybenzoic Acid (3-PBA) Carboxylic acid, aromatic ether Degradation metabolite Persistent in environment Endocrine disruption potential

Research Findings and Implications

  • Structural Modifications : Substituting the amide group (e.g., methylamide vs. cyclopropylamide) significantly impacts lipophilicity and metabolic stability, which is critical for designing bioactive compounds .
  • Synthetic Utility : The acyl chloride derivative’s reactivity highlights its role in synthesizing diverse cyclopropane derivatives, including amides .

Biological Activity

2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide is a compound derived from 2,2,3,3-tetramethylcyclopropanecarboxylic acid. This compound is notable for its potential biological activities, particularly in the context of central nervous system (CNS) effects and its role as an intermediate in the synthesis of various biologically active molecules.

  • Molecular Formula : C11H19NO
  • Molecular Weight : 181.27 g/mol
  • Structure : Contains a cyclopropane ring with four methyl substituents and an amide functional group.

Biological Activity Overview

Research indicates that 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid cyclopropylamide exhibits several biological activities:

  • CNS Activity : It has been studied for its potential effects on the central nervous system. The compound serves as a precursor for antiepileptic drugs similar to valproic acid, which is widely used in treating epilepsy and bipolar disorder .
  • Histone Deacetylase Inhibition : There is evidence suggesting that this compound may inhibit histone deacetylases (HDACs), enzymes that play a significant role in gene regulation and cancer progression. This inhibition could lead to potential therapeutic applications in oncology .

Synthesis

The synthesis of 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid cyclopropylamide can be accomplished through various methods:

  • Amidation Reactions : Typically performed using amines and carboxylic acids under controlled conditions to yield the desired amide product.
  • Saponification Processes : Utilizing esters derived from the parent acid followed by acidification to obtain the final amide .

Table 1: Summary of Biological Studies

Study ReferenceFocus AreaKey Findings
CNS ActivityDemonstrated potential as an antiepileptic precursor.
HDAC InhibitionShowed significant inhibition of HDAC activity in vitro.
Anticonvulsant PropertiesEvaluated derivatives for anticonvulsant activity in rodent models.

Notable Research Insights

  • Anticonvulsant Evaluation : In studies involving rodent models, derivatives of 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid were tested for anticonvulsant potency. Results indicated that some derivatives exhibited comparable efficacy to established antiepileptic drugs .
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter levels and inhibition of specific enzymes related to neuronal excitability and plasticity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid cyclopropylamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid (CAS 756830-97-4) followed by amidation with cyclopropylamine. Key steps include:

  • Esterification : Use a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid group.
  • Amidation : React the ester intermediate with cyclopropylamine under anhydrous conditions.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) and NMR (δH 1.2–1.4 ppm for cyclopropyl protons) .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical?

  • Methodological Answer : Use X-ray crystallography to resolve the cyclopropane ring geometry and confirm steric effects from the tetramethyl groups. Complement with:

  • NMR : Analyze coupling constants (e.g., J = 4–6 Hz for cyclopropane protons) to assess ring strain.
  • FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) bands.
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ = 223.2) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for cyclopropane derivatives, which highlight:

  • Storage : Keep under inert gas (N₂/Ar) at −20°C to prevent hydrolysis.
  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential respiratory and skin irritation .

Advanced Research Questions

Q. How does the tetramethyl-cyclopropane group influence the conformational constraints of peptides when incorporated as an unnatural amino acid?

  • Methodological Answer : The rigid cyclopropane ring restricts backbone flexibility, mimicking β-turn structures. Experimental design:

  • Peptide Synthesis : Replace natural amino acids (e.g., proline) with this compound via solid-phase synthesis.
  • Circular Dichroism (CD) : Compare α-helix/β-sheet content in modified vs. native peptides.
  • Biological Assays : Test receptor binding affinity (e.g., GPCRs) to quantify potency changes. Studies show cyclopropane-containing peptides can enhance selectivity by up to 10-fold .

Q. What strategies resolve contradictions in toxicity data across in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability or species-specific differences. Approaches include:

  • Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., cyclopropane ring-opening under oxidative conditions).
  • Cross-Species Comparisons : Test hepatocyte viability (human vs. rodent) and correlate with CYP450 enzyme activity.
  • Dose-Response Modeling : Apply Hill equations to differentiate acute vs. chronic toxicity thresholds .

Q. How can computational modeling predict the compound’s interaction with biological targets like enzyme active sites?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Docking : Screen against targets (e.g., cytochrome P450) using the cyclopropane’s van der Waals parameters.
  • Free Energy Calculations : Compute binding affinities (MM/PBSA) to prioritize high-probability interactions.
  • Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Q. What role does isotopic labeling (e.g., deuterium) play in tracking the compound’s metabolic fate?

  • Methodological Answer : Synthesize deuterated analogs (e.g., cyclopropane-d₄) via catalytic deuteration. Applications:

  • Mass Spectrometry : Quantify metabolite ratios using isotope dilution.
  • Pharmacokinetics : Track tissue distribution in rodent models via PET/MRI with ¹¹C-labeled derivatives.
  • Mechanistic Insights : Identify rate-limiting steps in metabolic pathways (e.g., CYP3A4-mediated oxidation) .

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